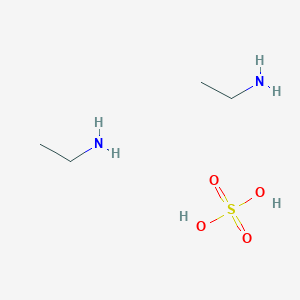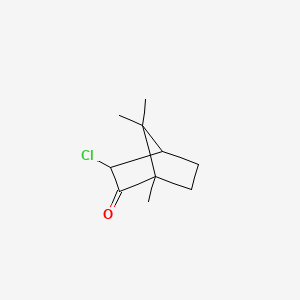
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Descripción general
Descripción
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a chemical compound that has been widely used in scientific research. This compound is also known as Etomidate or Amidate and is mainly used as an intravenous anesthetic agent. Etomidate is a short-acting hypnotic drug that is used for induction of anesthesia and sedation during medical procedures. The chemical structure of Etomidate includes a chlorinated imidazole ring, which is responsible for its anesthetic properties.
Mecanismo De Acción
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etomidate binds to the GABA receptor and enhances the inhibitory effect of GABA, leading to sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects. It reduces the activity of the central nervous system, leading to sedation and anesthesia. Etomidate also reduces the activity of the cardiovascular system, leading to a decrease in blood pressure and heart rate. Etomidate has minimal effects on respiratory function, making it a safe anesthetic agent for patients with respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages and limitations for lab experiments. Its fast onset of action and short duration make it an ideal anesthetic agent for animal studies. Etomidate has minimal effects on respiratory function, making it suitable for studies involving respiratory function. However, Etomidate has been shown to suppress the immune system, which may affect the results of immunological studies.
Direcciones Futuras
There are several future directions for research on Etomidate. One area of research is the development of new anesthetic agents that have similar properties to Etomidate but with fewer side effects. Another area of research is the use of Etomidate in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Etomidate has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy. Etomidate has also been shown to have neuroprotective effects, which may be useful in the treatment of Parkinson's disease.
Aplicaciones Científicas De Investigación
Etomidate has been extensively used in scientific research for its anesthetic properties. It is commonly used in animal studies to induce anesthesia and sedation. Etomidate has also been used in human studies to induce anesthesia for surgical procedures. Etomidate is preferred over other anesthetic agents due to its fast onset of action, short duration, and minimal side effects.
Propiedades
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-5-13-8-7-9-14(6-2)16(13)18(15(19)10-17)12(3)11-20-4/h7-9,12H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFSZAARYUBOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)COC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562315 | |
| Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
CAS RN |
51218-54-3 | |
| Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Strobosid [German]](/img/structure/B3343211.png)








